molecular formula C25H23N3O2S2 B12151414 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide

2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide

Cat. No.: B12151414
M. Wt: 461.6 g/mol
InChI Key: FAYOHWWWNDGDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the prop-2-enyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-phenylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C25H23N3O2S2

Molecular Weight

461.6 g/mol

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C25H23N3O2S2/c1-4-14-28-24(30)22-16(2)17(3)32-23(22)27-25(28)31-15-21(29)26-20-13-9-8-12-19(20)18-10-6-5-7-11-18/h4-13H,1,14-15H2,2-3H3,(H,26,29)

InChI Key

FAYOHWWWNDGDGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4)CC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.